



Application Notes and Protocols: 2,2,6,6-Tetramethylcyclohexanone in Fragrance Chemistry

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Compound of Interest		
Compound Name:	2,2,6,6-Tetramethylcyclohexanone	
Cat. No.:	B074775	Get Quote

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These application notes provide a comprehensive overview of the role of **2,2,6,6- tetramethylcyclohexanone** in fragrance chemistry, including its physicochemical properties, olfactory character, synthesis, and application in various consumer products. Detailed experimental protocols for its synthesis, quality control, and sensory evaluation are also presented.

Introduction to 2,2,6,6-Tetramethylcyclohexanone in Fragrance

2,2,6,6-Tetramethylcyclohexanone is a cyclic ketone that belongs to the broader class of alkyl-substituted cyclohexanones, a group of molecules that are of significant interest in the fragrance and flavor industry. While its close analog, 2,2,6-trimethylcyclohexanone, is noted for its "thujonic" and "floral" characteristics, **2,2,6,6-tetramethylcyclohexanone** is anticipated to possess a unique olfactory profile, likely exhibiting camphoraceous, woody, and potentially fruity or minty notes. Its stability and chemical nature make it a candidate for inclusion in a variety of fragranced products. Alkyl cyclic ketones, as a class, are recognized for their diverse scent profiles and are generally considered to have low acute toxicity.[1]

Physicochemical Properties



A summary of the key physicochemical properties of **2,2,6,6-tetramethylcyclohexanone** is provided in the table below. These properties are essential for understanding its behavior in fragrance formulations, including its volatility and solubility.

Property	Value	Source
Molecular Formula	C10H18O	[2][3]
Molecular Weight	154.25 g/mol	[2][4]
CAS Number	1195-93-3	[2][3]
Appearance	Colorless to pale yellow liquid (predicted)	-
Boiling Point (calculated)	511.38 K (238.23 °C)	[4]
logPoct/wat (calculated)	2.792	[4]
Vapor Pressure (calculated)	Not explicitly available, but related to its boiling point	-
Solubility	Soluble in alcohol and fragrance oils. Low water solubility is predicted.	[5]

Olfactory Profile and Applications

While specific sensory data for **2,2,6,6-tetramethylcyclohexanone** is limited in publicly available literature, the olfactory profile can be inferred from structurally related molecules. The presence of the tetramethyl substitution on the cyclohexanone ring is expected to impart a complex odor with camphoraceous, woody, and possibly minty or fruity undertones. A related compound, a derivative of **2,2,3,6-tetramethyl-cyclohexanol**, is described as having a "faintly floral, coniferous, fruity" fragrance note.[6]

Potential Applications:

 Fine Fragrances: As a modifier to add complexity and a unique camphoraceous-woody character.



- Soaps and Detergents: Due to the expected stability of the ketone functional group in alkaline media.
- Air Care Products: To provide a fresh and clean scent profile.
- Cosmetics and Personal Care: In lotions and creams where a subtle, clean background note
 is desired.

The recommended usage level for the related 2,2,6-trimethylcyclohexanone is up to 0.1% in the final fragrance concentrate. A similar starting concentration would be advisable for **2,2,6,6-tetramethylcyclohexanone** during formulation development.

Experimental Protocols Synthesis of 2,2,6,6-Tetramethylcyclohexanone

A direct, detailed synthesis protocol for **2,2,6,6-tetramethylcyclohexanone** is not readily available in the reviewed literature. However, a plausible synthetic route can be adapted from the methylation of cyclohexanone derivatives. The following protocol is a proposed method based on established organic chemistry principles.

Principle: This synthesis involves the exhaustive methylation of cyclohexane-1,4-dione, which can be obtained from the reduction of p-benzoquinone, followed by further methylation steps to achieve the desired tetramethyl substitution at the 2 and 6 positions.[7]

Materials:

- 1,4-Cyclohexanedione
- Methyl iodide (CH3I)
- Lithium diisopropylamide (LDA)
- Anhydrous tetrahydrofuran (THF)
- Diisopropylamine
- n-Butyllithium (n-BuLi)



- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO4)
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
- Magnetic stirrer and heating mantle
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (4.4 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.0 equivalents) and stir for 30 minutes to generate LDA.
- Addition of Cyclohexanedione: In a separate flask, dissolve 1,4-cyclohexanedione (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 2 hours to ensure complete formation of the dienolate.
- Methylation: Add methyl iodide (4.4 equivalents) dropwise to the reaction mixture at -78 °C.
 Allow the reaction to slowly warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of 1M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3 solution and then with brine.
- Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2,2,6,6-tetramethylcyclohexane-1,4-dione.





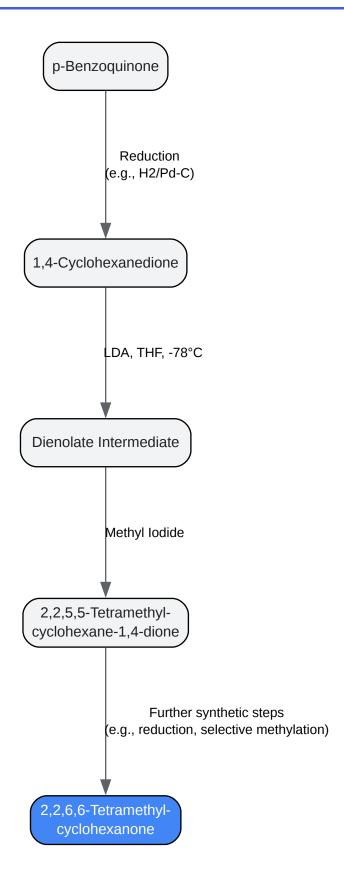


• Reduction (if necessary) and further methylation steps would be required to obtain the target **2,2,6,6-tetramethylcyclohexanone**.

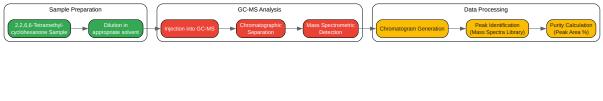
Safety Precautions: This synthesis involves pyrophoric (n-BuLi) and toxic (methyl iodide) reagents and should be performed by trained personnel in a well-ventilated fume hood.

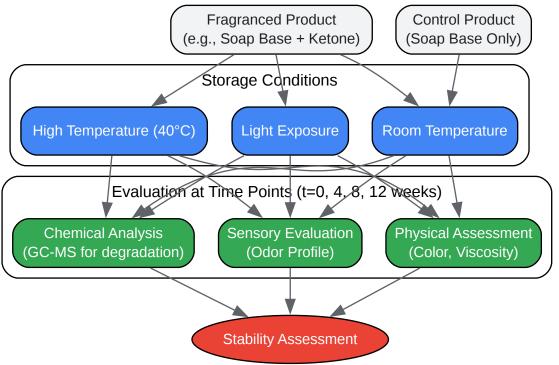
Diagram of Proposed Synthetic Pathway:











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